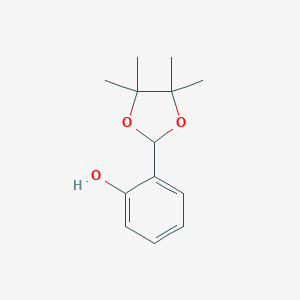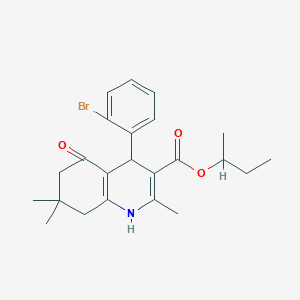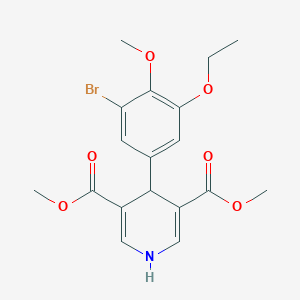
2-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol
Overview
Description
Scientific Research Applications
1. Polymer Synthesis and Characterization
The compound 2-(1,3-dioxolan-2-yl)phenoxymethyloxirane was utilized in anionic polymerization processes, leading to the synthesis of polymers characterized by NMR spectroscopy, size exclusion chromatography, and electrospray mass spectrometry. This highlights its role in the development of novel polymeric materials with potential applications in various industries (Maślińska-Solich et al., 2004).
2. Advanced Material Development
A comprehensive study involving synthesis, crystal structure characterization, and vibrational property analysis was conducted on compounds similar to 2-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol. These compounds were analyzed using various spectroscopic methods and theoretical calculations, indicating their potential in developing advanced materials with unique properties (Qing-mei Wu et al., 2021).
Applications in Antioxidant and Radical Scavenging
3. Antioxidant Properties in Oils
Novel phenolic antioxidants structurally related to 2-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol demonstrated high radical scavenging activities and effectively protected oils during storage and frying, suggesting their applicability as food preservatives or in other industries where oxidation is a concern (Catel et al., 2012).
Applications in Fluorescence and Spectroscopy
4. Photophysical Properties in Fluorescent Materials
Derivatives of 2-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol were synthesized and their photophysical properties were studied. These compounds exhibited unique absorption-emission properties, indicating their potential use in fluorescent materials and sensors (Padalkar et al., 2011).
properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-12(2)13(3,4)16-11(15-12)9-7-5-6-8-10(9)14/h5-8,11,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZDEDJEAAGWEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(O1)C2=CC=CC=C2O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B389699.png)
![2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(2,4-dimethylphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389702.png)
![2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(2,4-dimethylphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389703.png)
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5-[(2,4-dimethylanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B389705.png)



![Ethyl 5-[(2-fluoroanilino)carbonyl]-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B389710.png)
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B389713.png)

![N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B389717.png)
![3-(4-Ethoxyphenyl)-1-pyridin-3-ylbenzo[f]quinoline](/img/structure/B389720.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(methylsulfanyl)benzenesulfonamide](/img/structure/B389721.png)
![4-(2-Furyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B389722.png)